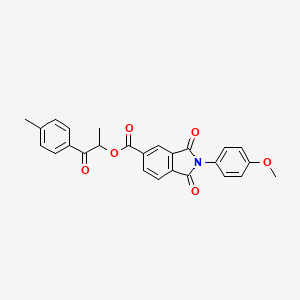![molecular formula C11H14N2OS B12462958 N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12462958.png)
N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide is a compound that features a bicyclic structure fused with a thiazole ring. This unique structure imparts specific chemical and physical properties that make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a [4 + 2] cycloaddition reaction, which is catalyzed by organocatalysts under mild conditions.
Introduction of the thiazole ring: This step involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can be further modified to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield thiazolidines .
科学研究应用
N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core but differ in their substituents, leading to variations in their chemical and biological properties.
Thiazole derivatives: Compounds with a thiazole ring but different core structures, which can affect their reactivity and applications.
Uniqueness
N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide is unique due to its combination of a rigid bicyclic structure and a versatile thiazole ring. This combination imparts specific properties that make it valuable in various research fields, distinguishing it from other similar compounds .
属性
分子式 |
C11H14N2OS |
|---|---|
分子量 |
222.31 g/mol |
IUPAC 名称 |
N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C11H14N2OS/c14-10(13-11-12-3-4-15-11)9-6-7-1-2-8(9)5-7/h3-4,7-9H,1-2,5-6H2,(H,12,13,14) |
InChI 键 |
PHKMYNOCRCZCOU-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC1CC2C(=O)NC3=NC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12462882.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)phenyl 4-chlorobenzoate](/img/structure/B12462887.png)
![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462890.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12462910.png)


![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462944.png)
![1-(Cyclohexylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol](/img/structure/B12462945.png)

![ethyl 4-({[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12462971.png)
![(2Z)-2-[2-(2-chlorophenyl)hydrazinylidene]naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B12462978.png)



